Decyldimethyloctylammonium chloride
Overview
Description
Quaternium-24, also known as octyl decyl dimethyl ammonium chloride, is an organic compound classified as a quaternary ammonium salt. It is widely used as a disinfectant, sanitizer, and fungicide in cleaning solutions and pre-moistened wipes. Additionally, it serves as a surfactant in cosmetics and pharmaceuticals .
Mechanism of Action
Target of Action
Decyldimethyloctylammonium chloride, also known as Quaternium-24, primarily targets the phospholipid membranes of microorganisms . These membranes play a crucial role in maintaining the structural integrity of the cells and regulating the transport of substances in and out of the cells.
Mode of Action
Quaternium-24 is a quaternary ammonium compound that acts as a disinfectant and microbicidal agent . It disrupts the intermolecular interactions and causes the dissociation of lipid bilayers . This disruption leads to leakage of cellular contents, which eventually results in cell death .
Biochemical Pathways
This disruption can affect various downstream effects, including energy production, nutrient uptake, and waste removal, ultimately leading to cell death .
Pharmacokinetics
As a quaternary ammonium compound, it is generally considered to have low bioavailability due to its poor absorption and rapid elimination .
Result of Action
The primary result of Quaternium-24’s action is the death of microorganisms, including bacteria and fungi . By disrupting the cell membrane, it causes the leakage of cellular contents, leading to cell death . This makes it an effective disinfectant and microbicidal agent, used in a variety of products .
Biochemical Analysis
Biochemical Properties
Decyldimethyloctylammonium chloride is mostly bactericidal at 1% (1 min) and yeasticidal at 0.0076% (15 min) . It interacts with enzymes and proteins within the microbial cell, leading to the disruption of cellular processes
Cellular Effects
This compound has been shown to induce cell damage, including injury of mitochondria and lysosomes, leading to the release of lactate dehydrogenase . It also increases intracellular reactive oxygen species (ROS) production while decreasing glutathione (GSH) activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves disruption of intermolecular interactions and dissociation of lipid bilayers . This leads to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
It has been found to be effective at a concentration of 32 mg/L, with its inhibitory effect increasing as the concentration increased .
Dosage Effects in Animal Models
It has been found to cause infertility and birth defects in mice when combined with Alkyl (60% C14, 25% C12, 15% C16) dimethyl benzyl ammonium chloride .
Metabolic Pathways
It has been suggested that it may interact with enzymes or cofactors within the cell .
Transport and Distribution
It is known to disrupt intermolecular interactions, which could potentially affect its localization or accumulation .
Subcellular Localization
Due to its disruptive effects on lipid bilayers, it may be localized to the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quaternium-24 is synthesized through the alkylation of tertiary amines. The process involves the reaction of a tertiary amine with an alkyl halide, typically under controlled conditions to ensure the formation of the quaternary ammonium salt. The reaction can be represented as follows:
R3N+R′X→R3NR′X
where ( R ) and ( R’ ) are alkyl groups, and ( X ) is a halide ion .
Industrial Production Methods: Industrial production of quaternary ammonium compounds, including Quaternium-24, often involves the hydrogenation of fatty nitriles to generate primary or secondary amines. These amines are then treated with alkyl halides to form the desired quaternary ammonium salts .
Chemical Reactions Analysis
Types of Reactions: Quaternium-24 primarily undergoes substitution reactions due to its quaternary ammonium structure. It is relatively stable and unreactive towards strong electrophiles, oxidants, and acids. it can participate in nucleophilic substitution reactions under appropriate conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and tertiary amines. The reaction typically occurs under mild conditions.
Oxidation and Reduction: Quaternium-24 is stable towards oxidation and reduction reactions due to its quaternary ammonium structure.
Major Products: The major products formed from these reactions are quaternary ammonium salts with varying alkyl chain lengths, depending on the specific reagents used .
Scientific Research Applications
Quaternium-24 has a broad range of applications in various fields:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Acts as an antimicrobial agent, effective against a wide spectrum of microorganisms.
Medicine: Incorporated in disinfectants and sanitizers for its antimicrobial properties.
Industry: Utilized in cleaning products, cosmetics, and pharmaceuticals for its surfactant properties
Comparison with Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetrimonium Bromide: Used in cosmetics and pharmaceuticals for its surfactant and antimicrobial properties.
Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers
Uniqueness of Quaternium-24: Quaternium-24 is unique due to its specific alkyl chain lengths, which provide a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications .
Properties
IUPAC Name |
decyl-dimethyl-octylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H44N.ClH/c1-5-7-9-11-13-14-16-18-20-21(3,4)19-17-15-12-10-8-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXCDVTWABNWLW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H44ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9035549 | |
Record name | Octyl decyl dimethyl ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9035549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Green powder; [Airkem Professional Products MSDS] | |
Record name | 1-Decanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decyl dimethyl octyl ammonium chloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13624 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
32426-11-2 | |
Record name | Octyldecyldimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32426-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl dimethyl octyl ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032426112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quaternium-24 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13969 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-Decanaminium, N,N-dimethyl-N-octyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octyl decyl dimethyl ammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9035549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyldimethyloctylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUATERNIUM-24 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2NG1539G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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